molecular formula C15H21NO5 B3175739 tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate CAS No. 959123-35-4

tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate

Cat. No.: B3175739
CAS No.: 959123-35-4
M. Wt: 295.33 g/mol
InChI Key: NCALQERIBRYGOK-VXGBXAGGSA-N
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Description

tert-Butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate is a chiral carbamate-protected β-hydroxy ester with a phenyl group at the 1-position and a methoxycarbonyl substituent at the 2-position. Its (1R,2R) stereochemistry is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates where enantiomeric purity dictates biological activity . The tert-butyl carbamate (Boc) group enhances stability against hydrolysis, while the hydroxyl and methoxycarbonyl moieties contribute to hydrogen-bonding interactions and reactivity in further derivatization . This compound is typically synthesized via multi-step protection-deprotection strategies, leveraging reagents like Boc anhydride (Boc₂O) and stereoselective reduction or oxidation steps .

Properties

IUPAC Name

methyl (2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALQERIBRYGOK-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132926
Record name Methyl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959123-35-4
Record name Methyl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959123-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate typically involves the protection of functional groups and the formation of ester and carbamate bonds. One common method involves the reaction of (1R,2R)-2-hydroxy-1-phenylethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Carbamate derivatives have been studied for their potential anticancer properties. Research indicates that certain carbamate compounds can inhibit tumor growth by interfering with specific cellular pathways. For instance, studies have shown that derivatives similar to tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate exhibit cytotoxic effects against various cancer cell lines, suggesting they may serve as lead compounds for developing new anticancer agents .

2. Drug Delivery Systems
This compound is also being explored as a linker in antibody-drug conjugates (ADCs). The stability and solubility of this compound make it an attractive candidate for use in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity . The ability to modify the carbamate structure allows for tailored drug release profiles.

Synthetic Methodologies

3. Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis, particularly in the production of chiral intermediates. Its configuration aids in achieving high enantioselectivity during reactions. For example, the use of this compound has been documented in the synthesis of biologically active molecules through enantioselective transformations .

4. Reaction Conditions Optimization
Research has demonstrated that the reaction conditions involving this compound can be optimized to enhance yield and selectivity in various organic reactions. Studies report yields exceeding 76% when employing specific catalysts and solvents during the synthesis of related compounds .

Case Studies

Case Study 1: Antitumor Activity Assessment
A study evaluated the anticancer efficacy of a series of carbamate derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines when treated with these compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

Case Study 2: ADC Development
In another study focusing on ADCs, researchers utilized this compound as a linker for attaching cytotoxic agents to monoclonal antibodies. The resulting ADCs demonstrated enhanced efficacy against targeted cancer cells while exhibiting reduced off-target effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the tert-butyl group can enhance the compound’s stability and binding affinity, making it a potent inhibitor. The methoxycarbonyl and hydroxy groups can participate in hydrogen bonding and other interactions with the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

The following analysis compares tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate with structurally related compounds, focusing on substituents, stereochemistry, synthesis, and physicochemical properties.

Substituent Variations and Reactivity
Compound Name Substituents Key Differences Yield/Stereopurity Reference
This compound Methoxycarbonyl, hydroxyl Reference compound N/A
tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate Cyano Replaced hydroxyl/methoxycarbonyl with cyano; higher electrophilicity 85–90% yield
tert-Butyl (R)-2-(tert-butoxycarbonyl)-1-phenylethylcarbamate Additional Boc group Bulkier substituent; reduced solubility in polar solvents 97% yield, 97% ee
tert-Butyl (2S,3S)-3-benzoyloxy-2-hydroxy-3-phenylpropanoate Benzoyloxy, propanoate ester Increased lipophilicity; altered reactivity in ester hydrolysis 95% yield, 99.6% ee
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Cyclohexyl ring Conformational rigidity; reduced aromatic interactions N/A (safety data only)

Key Observations :

  • Electron-Withdrawing Groups: The cyano derivative () exhibits higher electrophilicity, enabling nucleophilic additions, whereas the methoxycarbonyl group in the target compound favors hydrogen bonding and catalytic interactions.
  • Steric Effects : The double Boc-protected compound () shows reduced solubility due to steric bulk, impacting reaction kinetics in polar solvents.
  • Lipophilicity : The benzoyloxy-substituted analog () has enhanced lipophilicity, making it more suitable for lipid membrane penetration in drug delivery systems.
Stereochemical Influence
  • The (1R,2R) configuration in the target compound contrasts with the (2S,3S) diastereomer in tert-butyl (2S,3S)-3-benzoyloxy-2-hydroxy-3-phenylpropanoate (). Such stereochemical differences significantly alter melting points, optical rotation, and biological target affinity.
  • Enantiomeric excess (ee) values ≥97% () highlight the importance of chiral catalysts (e.g., organocatalysts or metal complexes) in maintaining stereopurity during synthesis.

Biological Activity

tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H21NO5
  • CAS Number : 912762-37-9
  • Molecular Weight : 293.34 g/mol

This compound features a tert-butyl group, a methoxycarbonyl moiety, and a phenylethyl structure, contributing to its unique biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
  • Neuroprotective Effects : Animal models have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. It appears to enhance the expression of neurotrophic factors.
  • Anti-inflammatory Properties : The compound has been linked to reduced levels of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound on human breast cancer cells. The results indicated:

  • A significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of cleaved caspases.

Study 2: Neuroprotection

In a rodent model of neurodegeneration, administration of the compound resulted in:

  • Improved cognitive function as assessed by behavioral tests.
  • Histological analysis revealed reduced neuronal loss and increased expression of brain-derived neurotrophic factor (BDNF).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects against neurotoxicity
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate?

  • Methodology : Asymmetric synthesis is critical for achieving the (1R,2R) stereochemistry. The asymmetric Mannich reaction ( ) provides a template for constructing β-amino carbonyl scaffolds. Key steps include:

  • Use of chiral catalysts or auxiliaries to induce stereoselectivity.
  • Protection of the amine group with a tert-butyl carbamate (Boc) group, which is stable under basic/acidic conditions and removable via trifluoroacetic acid (TFA).
  • Purification via column chromatography (20–50% EtOAc/hexane gradients) to isolate enantiomerically pure products .
    • Example Protocol :
StepReagents/ConditionsPurpose
1Boc-protected amine, chiral catalystStereoselective bond formation
2Methoxycarbonyl introduction via esterificationFunctional group addition
3Column chromatography (EtOAc/hexane)Purification

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL) to resolve absolute configuration .
  • Chiral HPLC : Compare retention times with racemic mixtures or known standards.
  • NMR Analysis : Use NOESY or coupling constants (e.g., 3JHH^3J_{HH}) to infer spatial relationships between protons .

Q. What are the key handling and storage considerations for this compound?

  • Stability : Avoid exposure to strong acids/bases, oxidizing agents, and high temperatures. Store at room temperature in inert atmospheres (N₂/Ar) .
  • Safety : Use fume hoods, gloves, and eye protection. Refer to SDS guidelines for similar tert-butyl carbamates, which highlight low acute toxicity but recommend standard lab precautions .

Advanced Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodology :

  • Cross-validate with multiple techniques: Combine X-ray (definitive structure), 13C^{13}\text{C} NMR (carbon environment), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Assess for diastereomers or impurities via 2D NMR (COSY, HSQC) or LC-MS .
    • Case Study : A discrepancy in 1H^1\text{H} NMR integration may indicate residual solvent or byproducts; repurification or deuterated solvent exchange can clarify .

Q. What methodologies optimize enantiomeric excess (ee) in its synthesis?

  • Approaches :

  • Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) for improved stereocontrol.
  • Solvent/Temperature Effects : Polar aprotic solvents (e.g., DMF) and lower temperatures often enhance ee .
  • Kinetic Resolution : Use chiral stationary phases in preparative HPLC to separate enantiomers post-synthesis .
    • Data Table : Example optimization results from asymmetric Mannich reactions:
CatalystSolventTemp (°C)ee (%)
L-ProlineTHF-2085
BINOL-ZnToluene2592

Q. How to design experiments to study its reactivity under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (buffered solutions) to identify stability thresholds.
  • Mechanistic Probes : Use 18O^{18}\text{O}-labeling or LC-MS to track hydrolysis products (e.g., cleavage of the Boc group under acidic conditions) .
    • Example Protocol :
pHBuffer SystemDegradation Half-Life (h)Major Degradants
2HCl/KCl2.5Free amine
7.4Phosphate>48N/A

Data Contradictions and Resolutions

  • Stability vs. Reactivity : While SDS for similar compounds report stability at room temperature (), acidic/basic conditions may degrade the Boc group. Always validate stability under specific experimental conditions.
  • Stereochemical Assignments : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., ring puckering); use variable-temperature NMR to assess conformational flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,2R)-2-methoxycarbonyl-2-hydroxy-1-phenylethylcarbamate

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